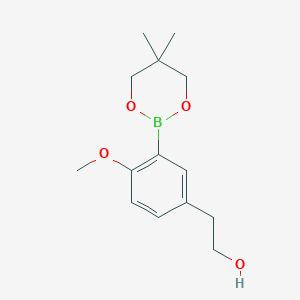
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborinane ring, which is attached to a methoxy-substituted phenyl ring and an ethanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol typically involves the reaction of 3-(4-methoxyphenyl)ethanol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under inert conditions to prevent the hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetaldehyde or 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethane.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boronic ester functionality.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol involves its ability to form stable complexes with diols and other nucleophiles. The boronic ester group can undergo reversible covalent bonding with diols, making it useful in sensing and separation applications. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and has different reactivity and stability.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid: Similar boronic ester functionality but with a carboxylic acid group instead of an ethanol group.
4-Methoxyphenylboronic Acid: Similar aromatic structure but lacks the dioxaborinane ring.
Uniqueness
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is unique due to its combination of a boronic ester within a dioxaborinane ring and a methoxy-substituted phenyl ring. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications.
属性
分子式 |
C14H21BO4 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC 名称 |
2-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]ethanol |
InChI |
InChI=1S/C14H21BO4/c1-14(2)9-18-15(19-10-14)12-8-11(6-7-16)4-5-13(12)17-3/h4-5,8,16H,6-7,9-10H2,1-3H3 |
InChI 键 |
QURUFVVEGMDKIO-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)CCO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


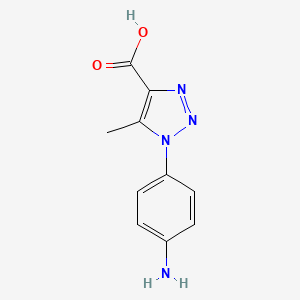
![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
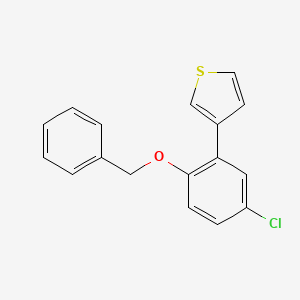
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)

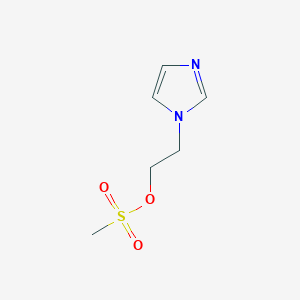
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
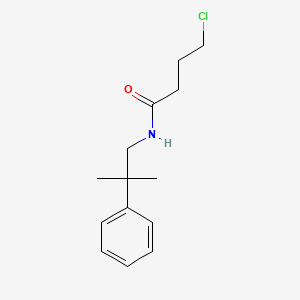
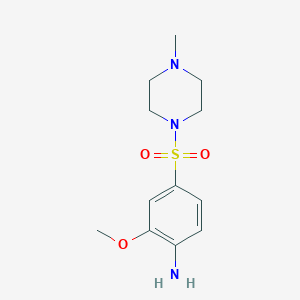
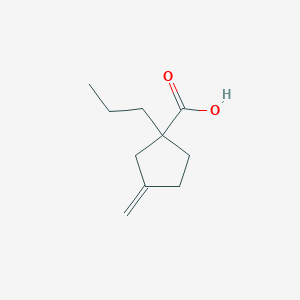
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
